Norbolethone Norbolethone Norbolethone is discontinued (DEA controlled substance). Norboletone is a synthetic and orally active anabolic–androgenic steroid (AAS).
Brand Name: Vulcanchem
CAS No.: 1235-15-0
VCID: VC0537478
InChI: InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1
SMILES: CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol

Norbolethone

CAS No.: 1235-15-0

Cat. No.: VC0537478

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Norbolethone - 1235-15-0

Specification

CAS No. 1235-15-0
Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1
Standard InChI Key FTBJKONNNSKOLX-XUDSTZEESA-N
Isomeric SMILES CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34
SMILES CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34
Canonical SMILES CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Structure

Norbolethone possesses a four-ring steroid structure typical of anabolic steroids, with specific modifications that distinguish it from other compounds in this class. Its molecular formula is C21H32O2 with a molecular weight of 316.5 g/mol . The structural characteristics of norbolethone include:

  • A 19-nor configuration (lacking the methyl group at position 19)

  • An ethyl group at position 13

  • A hydroxyl group at position 17

  • A ketone group at position 3

  • A double bond between positions 4 and 5

Physical and Chemical Properties

Norbolethone possesses distinct physical and chemical properties that are important for its identification and analysis. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Norbolethone

PropertyValueReference
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Physical AppearanceCrystals
Melting Point144-145°C
UV Absorption Maximum241 nm (ε 16500)
XLogP3-AA3.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Variants and Isomers

Norbolethone exists in different stereoisomeric forms, each with distinct physical properties. The three main forms include the racemic mixture (dl-form) and its constituent enantiomers (d- and l-forms) . The properties of these variants are presented in Table 2.

Table 2: Properties of Norbolethone Isomers

FormMelting PointOptical RotationPhysical AppearanceReference
dl-form144-145°C-Crystals from alcohol
d-form175-176°C[α]D +20.7° (in chloroform)Crystals from acetone + hexane
l-form172-175.5°C[α]D -18.1° (in chloroform)Crystals from acetone + hexane

History and Development

Synthesis and Early Research

Norbolethone was first synthesized in 1966 by Wyeth Laboratories, where it was assigned the developmental code Wy-3475 . The preparation of the dl-, d-, and l-forms of norbolethone was described by Smith et al. in the Journal of Chemical Society in 1964 . The compound was specifically designed as a 19-nor anabolic steroid, a class known for its potent anabolic properties relative to androgenic effects.

Intended Medical Applications

During the 1960s, norbolethone underwent clinical investigation for potential therapeutic applications. It was primarily studied as:

  • An agent to encourage weight gain in underweight individuals

  • A treatment option for short stature conditions

These investigations were part of a broader research effort at the time to develop anabolic steroids with optimized therapeutic profiles - maximizing tissue-building properties while minimizing androgenic (masculinizing) side effects.

Detection in Sports and Doping

The BALCO Connection

The detection of norbolethone became a significant part of the larger Bay Area Laboratory Co-operative (BALCO) scandal, one of the most extensive doping controversies in sports history. According to multiple sources, Patrick Arnold, a chemist associated with BALCO, was responsible for bringing norbolethone to the market as a "designer steroid" .

It is reported that norbolethone was initially used as the active ingredient in the formulation known as "The Clear," a supposedly undetectable steroid preparation provided to elite athletes. Later, it was replaced by tetrahydrogestrinone (THG), another designer steroid that was subsequently identified by Catlin's laboratory in 2003 .

In 2002, U.S. bicycle racer Tammy Thomas was caught using norbolethone and was subsequently banned from her sport, representing one of the first publicly known cases of sanctions for this specific substance .

Regulatory Status

Norbolethone is currently classified as a controlled substance (anabolic steroid) under various regulatory frameworks . It is listed on the World Anti-Doping Agency's (WADA) list of prohibited substances, making its use banned in most major sports competitions . In the United States, it is specifically controlled under 21 CFR, 1308.13, as defined in 1300.01 .

Current Status and Availability

Despite its controlled status, norbolethone remains available in limited quantities for research purposes from specialized chemical suppliers. It is typically offered in small amounts (5-10 mg) at relatively high prices, reflecting its status as a controlled research chemical . Current commercial suppliers typically provide the compound with purity levels exceeding 95%, as determined by high-performance liquid chromatography (HPLC) .

Any legitimate acquisition of norbolethone typically requires appropriate documentation to meet relevant regulations, including permits or certifications, due to its status as a controlled substance .

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